Cas no 136098-05-0 (ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT)
![ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT structure](https://ja.kuujia.com/scimg/cas/136098-05-0x500.png)
ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT 化学的及び物理的性質
名前と識別子
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- ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT
- Heparin disaccharide II-S sodium salt
- HEPARIN DISACCHARIDE II-S TRISODIUM SALT
- (α-△ua-[1→4]-glcns-6s)
- HEPARIN DISACCHARIDE II-S SODIUM
- hexose, 2-deoxy-4-O-(4-deoxyhex-4-enopyranuronosyl)-2-(sulfoamino)-, 6-(hydrogen sulfate), monosodium salt
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- インチ: InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1
- InChIKey: DTGHANNJETVHCR-LXROVJCJSA-K
- ほほえんだ: C1=C(C(=O)[O-])O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H](COS(=O)(=O)[O-])OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 520.00427
- 水素結合ドナー数: 5
- 水素結合受容体数: 17
- 重原子数: 34
- 回転可能化学結合数: 8
じっけんとくせい
- PSA: 283.75
ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | OH28907-2 mg |
Heparin disaccharide II-S trisodium salt |
136098-05-0 | 2mg |
$863.94 | 2023-01-03 | ||
Biosynth | OH28907-5 mg |
Heparin disaccharide II-S trisodium salt |
136098-05-0 | 5mg |
$2,032.80 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215134A-1 mg |
Heparin disaccharide II-S sodium salt, |
136098-05-0 | 1mg |
¥4,625.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215134-500µg |
Heparin disaccharide II-S sodium salt, |
136098-05-0 | 500µg |
¥2820.00 | 2023-09-05 | ||
Biosynth | OH28907-1 mg |
Heparin disaccharide II-S trisodium salt |
136098-05-0 | 1mg |
$444.68 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215134-500 µg |
Heparin disaccharide II-S sodium salt, |
136098-05-0 | 500µg |
¥2,820.00 | 2023-07-11 | ||
Biosynth | OH28907-10 mg |
Heparin disaccharide II-S trisodium salt |
136098-05-0 | 10mg |
$3,303.30 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215134A-1mg |
Heparin disaccharide II-S sodium salt, |
136098-05-0 | 1mg |
¥4625.00 | 2023-09-05 | ||
A2B Chem LLC | AD73373-1mg |
Heparin disaccharide II-S sodium salt |
136098-05-0 | 1mg |
$538.00 | 2024-04-20 | ||
A2B Chem LLC | AD73373-2mg |
Heparin disaccharide II-S sodium salt |
136098-05-0 | 2mg |
$950.00 | 2024-04-20 |
ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALTに関する追加情報
Research Brief on ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT (CAS: 136098-05-0) in Chemical Biomedicine
The compound ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT (CAS: 136098-05-0) has recently garnered significant attention in the field of chemical biomedicine due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The compound, a sulfated glycosaminoglycan derivative, is of particular interest for its role in modulating cellular signaling pathways and its potential use in treating inflammatory and cardiovascular diseases.
Recent studies have highlighted the compound's ability to interact with growth factors and cytokines, thereby influencing cell proliferation and differentiation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT exhibits high affinity for fibroblast growth factor-2 (FGF-2), suggesting its utility in tissue engineering and regenerative medicine. The study employed nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) to characterize these interactions, providing a robust foundation for further research.
In addition to its biological activity, advancements in the synthetic methodology for ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT have been reported. A 2022 paper in Carbohydrate Research detailed an optimized enzymatic synthesis route that improves yield and purity compared to traditional chemical methods. This innovation is critical for scaling up production for preclinical and clinical studies, addressing previous challenges related to heterogeneity and batch-to-batch variability.
Further investigations into the pharmacokinetics and safety profile of this compound are underway. Preliminary data from animal models indicate favorable bioavailability and low toxicity, positioning it as a promising candidate for further development. However, researchers caution that more comprehensive toxicology studies are needed to fully assess its therapeutic potential. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, ALPHA-DELTA-UA-[1->4]-GLCNS-6S SODIUM SALT represents a compelling area of research in chemical biomedicine, with its multifaceted biological activities and improved synthetic accessibility. Future studies should focus on elucidating its mechanisms of action and expanding its therapeutic applications, particularly in inflammatory and cardiovascular diseases. The compound's progress underscores the importance of interdisciplinary approaches in advancing biomedical research.
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